![molecular formula C8H5IO2 B1312965 6-Iodo-3H-isobenzofuran-1-one CAS No. 53910-10-4](/img/structure/B1312965.png)
6-Iodo-3H-isobenzofuran-1-one
Overview
Description
6-Iodo-3H-isobenzofuran-1-one (IBO) is an organic compound that has gained attention in scientific research due to its diverse applications in various fields including medicinal chemistry, biochemistry, and material science. It has a molecular formula of C8H5IO2 and a molecular weight of 260.03 .
Synthesis Analysis
The synthesis of 6-Iodo-3H-isobenzofuran-1-one involves multi-step reactions with 3 steps . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
6-Iodo-3H-isobenzofuran-1-one contains a total of 17 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis
6-Iodo-3H-isobenzofuran-1-one has a molecular formula of C8H5IO2 and a molecular weight of 260.03 . It contains a total of 16 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom .Scientific Research Applications
Iodocyclization and Synthetic Applications
Iodocyclization of o-alkynylbenzamides, including compounds similar to "6-Iodo-3H-isobenzofuran-1-one," has been revisited, showing a preference for cyclization via amide oxygen, leading to the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines instead of lactams. This adjustment in understanding has implications for synthetic routes aiming at complex heterocyclic structures (Schlemmer et al., 2012).
Novel Synthetic Approaches
A novel synthesis approach has been developed for 2-iodo-spiro[indene-1,1'-isobenzofuran]-3'-ones via iodine-promoted cascade cyclization, demonstrating the versatility of iodine in promoting complex cyclization reactions under mild conditions (Zhu et al., 2012). Similarly, innovative protocols have been established for the synthesis of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids, showcasing the influence of ionic liquids on the regiochemical outcome of such cyclizations (Mancuso et al., 2017).
Molecular Structure Analysis and Antioxidant Activities
The structure of novel derivatives, such as 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, has been investigated, combining experimental techniques with theoretical studies to analyze its molecular properties, including antioxidant activities and DNA binding capabilities. This multifaceted approach underscores the importance of structural analysis in understanding the biological relevance of such compounds (Yılmaz et al., 2020).
Domino Catalysis and Green Chemistry
Efficient domino [Pd]-catalysis has been applied for the synthesis of isobenzofuran-1(3H)-ones, illustrating the broad substrate scope and potential for synthesizing pharmacologically relevant compounds under environmentally friendly conditions (Mahendar & Satyanarayana, 2016).
Biological Activities and Applications
Investigations into the cytotoxic activities of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones have highlighted their potential against leukemia cancer cell lines, showcasing the relevance of isobenzofuran-1-one derivatives in medicinal chemistry and drug development (Maia et al., 2016).
Safety and Hazards
The safety data sheet for 6-Iodo-3H-isobenzofuran-1-one advises avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Dihydroisobenzofuran heterocycle, a structural motif found in 6-Iodo-3H-isobenzofuran-1-one, is found in a number of medications with anti-tumour, anti-diabetic, and antibacterial activities. It is also found in a slew of natural substances, most notably fungus metabolites, which have been shown to possess credible radical scavenging activity . This suggests that 6-Iodo-3H-isobenzofuran-1-one could potentially serve as a template for new semisynthetic antioxidants .
Mechanism of Action
Target of Action
Isobenzofuranones, a class of compounds to which 6-iodo-3h-isobenzofuran-1-one belongs, have been found to exhibit antifungal and antioomycete activities . They inhibit the growth of various microorganisms, including Fusarium oxysporum, Alternaria alternata, Pythium aphanidermatum, and Phytophthora capsici .
Mode of Action
Related isobenzofuranones have been found to interrupt respiration and cause electrolyte leakage due to cell membrane damage . This suggests that 6-Iodo-3H-isobenzofuran-1-one might interact with its targets in a similar manner, leading to disruption of essential cellular processes.
Biochemical Pathways
The observed antifungal and antioomycete activities suggest that it may interfere with the metabolic pathways essential for the growth and survival of these organisms .
Result of Action
The result of the action of 6-Iodo-3H-isobenzofuran-1-one is the inhibition of growth in certain microorganisms, as evidenced by its antifungal and antioomycete activities . It causes damage to the cell membrane, leading to electrolyte leakage and interrupted respiration . These effects disrupt essential cellular processes, thereby inhibiting the growth of the organisms.
properties
IUPAC Name |
6-iodo-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWUNKJJSAKJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428314 | |
Record name | 6-Iodophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53910-10-4 | |
Record name | 6-Iodophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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